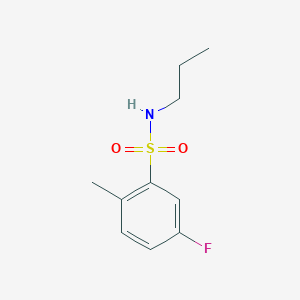

5-fluoro-2-methyl-N-propylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-2-methyl-N-propylbenzenesulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has been found to have a wide range of applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Selective Inhibition of COX-2 Enzyme

Research on derivatives similar to 5-fluoro-2-methyl-N-propylbenzenesulfonamide has led to the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. For example, compounds with fluorine atoms introduced into their structure have shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity. This characteristic is beneficial in developing treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, with one such compound, JTE-522, advancing to phase II clinical trials for these indications Hiromasa Hashimoto et al., 2002.

Anticancer Activity

Sulfonamide derivatives, including those structurally related to 5-fluoro-2-methyl-N-propylbenzenesulfonamide, have been investigated for their potential as anticancer agents. Compounds synthesized from sulfonamide precursors have shown promising anticancer effects against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. This activity is attributed to the compounds' ability to inhibit cell proliferation and induce apoptosis, highlighting the potential of sulfonamide derivatives as lead compounds for developing new anticancer therapies Chia-Ying Tsai et al., 2016.

Carbonic Anhydrase Inhibition

Studies on fluorinated benzenesulfonamide complexes have explored their interaction with human carbonic anhydrases, enzymes involved in various physiological and pathological processes. Research involving NMR spectroscopy has provided insights into the binding mechanisms of these complexes, revealing that inhibitors form complexes with a 2:1 stoichiometry with the enzyme. This interaction suggests potential applications in designing inhibitors targeting carbonic anhydrases for therapeutic purposes, such as treating conditions related to abnormal enzyme activity L. B. Dugad et al., 1989.

Autophagy and Apoptosis Induction

Specific sulfonamide derivatives, through their anticancer activities, have been shown to induce both apoptosis and autophagy in cancer cells. The mechanism involves the activation of caspase-3-like proteases and modulation of various cellular proteins, demonstrating the potential of these compounds to trigger cell death pathways selectively. This dual mode of action enhances the therapeutic potential of sulfonamide derivatives in treating cancer by simultaneously engaging apoptosis and autophagy mechanisms Hong-liang Li et al., 2002.

Propiedades

IUPAC Name |

5-fluoro-2-methyl-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGLNJNTAQTQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methyl-N-propylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)

![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)

![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)

![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)

![4-Iodo-6-phenyldibenzo[b,d]furan](/img/structure/B2645741.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)